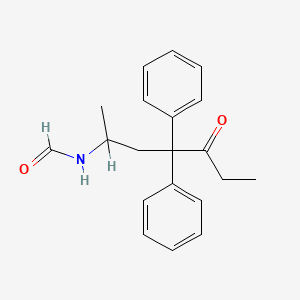

2-Formamido-4,4-diphenyl-5-heptanone

描述

属性

CAS 编号 |

96740-78-2 |

|---|---|

分子式 |

C20H23NO2 |

分子量 |

309.4 g/mol |

IUPAC 名称 |

N-(5-oxo-4,4-diphenylheptan-2-yl)formamide |

InChI |

InChI=1S/C20H23NO2/c1-3-19(23)20(14-16(2)21-15-22,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16H,3,14H2,1-2H3,(H,21,22) |

InChI 键 |

SOADEMGSJIXQJO-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(CC(C)NC=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

规范 SMILES |

CCC(=O)C(CC(C)NC=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

同义词 |

2-formamido-4,4-diphenyl-5-heptanone FADPH |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

4,4'-(Propane-2,2-diyl)diphenol

- Structure: Contains a central propane-2,2-diyl bridge linking two phenol groups.

- Key Differences: Replaces the ketone group in 2-Formamido-4,4-diphenyl-5-heptanone with a hydrocarbon bridge and phenolic -OH groups.

- Implications : Increased polarity due to hydroxyl groups, contrasting with the lipophilic ketone backbone of the target compound. Likely exhibits distinct solubility and reactivity profiles .

4,4'-Sulfonyldiphenol

- Structure: Features a sulfonyl (-SO₂-) bridge connecting two phenol groups.

- Key Differences : The sulfonyl group is highly polar and electron-withdrawing, compared to the electron-neutral ketone in the target compound.

Alkyl Chain and Substituent Analogues

Dihydro-5-heptyl-2(3H)-furanone

- Structure: A cyclic lactone (furanone) with a heptyl side chain.

- Key Differences : Cyclic ester vs. linear ketone backbone; lacks aromatic substituents.

- Implications: The lactone ring may confer higher volatility and different degradation pathways compared to the rigid, aromatic-laden this compound. Such compounds are commonly used in flavoring agents or pesticides, as noted in pesticide glossaries .

4,4-Diphenyl-2-pentanone

- Hypothetical Analogue: Shorter alkyl chain (pentanone vs. heptanone) with identical diphenyl groups.

- Implications: The longer heptanone chain in the target compound may enhance hydrophobic interactions in non-polar solvents.

Tabular Comparison of Key Properties

Research Findings and Implications

- Steric Effects: The 4,4-diphenyl groups in the target compound likely reduce rotational freedom, increasing rigidity compared to analogues like dihydro-furanones .

- Reactivity: The formamido group may participate in condensation reactions, distinguishing it from non-amide analogues such as 4,4-diphenyl-2-pentanone.

- Solubility : The combination of a long alkyl chain and aromatic groups suggests low water solubility, similar to hydrophobic pesticides listed in glossaries .

Limitations and Contradictions

- The provided evidence lacks direct data on this compound’s physicochemical properties, necessitating extrapolation from structural analogues.

- Compounds like 4,4'-sulfonyldiphenol exhibit divergent applications (e.g., polymers) due to functional group differences, highlighting the need for targeted synthetic studies .

准备方法

Nitrile Intermediate Synthesis

The foundational step involves alkylating diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of sodium hydroxide and dimethylformamide (DMF). This yields a mixture of isomeric nitriles:

-

2,2-diphenyl-4-dimethylaminovaleronitrile (major isomer)

-

2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (minor isomer)

Conditions :

Grignard Reaction and Hydrolysis

The valeronitrile intermediate undergoes a Grignard reaction with ethyl magnesium bromide to form an imine complex, which is hydrolyzed to yield 4,4-diphenyl-6-dimethylamino-3-heptanone (methadone intermediate). Subsequent formylation introduces the formamido group:

-

Formylation Agent : Formic acid or acetic-formic anhydride

Yield : ~80–90% after purification (recrystallization from methanol).

Oxaziridine Isomerization Pathway

Oxaziridine Synthesis

Oxaziridines are synthesized via oxidation of imines derived from 4,4-diphenyl-5-heptanone and primary amines. Peracids (e.g., mCPBA) are typical oxidizing agents.

Example :

Thermal Isomerization to Formamide

Oxaziridine intermediates isomerize quantitatively to 2-formamido-4,4-diphenyl-5-heptanone under analytical conditions (e.g., gas chromatography-mass spectrometry):

Advantage : High selectivity without byproducts.

Direct Formylation of Amino-Ketone Intermediates

Amination of 4,4-Diphenyl-5-heptanone

Amino groups are introduced via reductive amination or nucleophilic substitution:

Formylation Reaction

The resulting amino-ketone is formylated using:

-

Formylating Agents : Formic acid, acetic-formic anhydride, or DMF/POCl₃.

Yield : ~70–85% after column chromatography.

Comparative Analysis of Methods

Optimization and Industrial Considerations

Solvent and Catalyst Innovations

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 2-Formamido-4,4-diphenyl-5-heptanone?

- Methodology : Combine NMR (¹H and ¹³C) and IR spectroscopy to validate the formamido group (N–H stretch in IR at ~3300 cm⁻¹), aromatic protons (δ 7.2–7.6 ppm in NMR), and ketone functionality (C=O stretch in IR at ~1700 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity should be assessed via HPLC or GC coupled with TLC monitoring during synthesis (as in multi-step protocols for structurally analogous compounds) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodology : Adhere to standard organic chemistry safety protocols:

- Use fume hoods and PPE (gloves, lab coats) due to potential irritant properties of formamido groups.

- Store under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the amide bond.

- Follow waste disposal guidelines for ketones and aromatic amines, as outlined in chemical safety frameworks .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodology : Prioritize measurement of:

- Solubility : Test in polar (DMSO, ethanol) vs. non-polar solvents (hexane) to guide reaction medium selection.

- Melting point : Compare experimental values (e.g., DSC analysis) with computational predictions (e.g., ChemAxon or ACD/Labs).

- Stability : Conduct accelerated degradation studies under varied pH/temperature conditions (see NIST protocols for analogous ketones) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodology :

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the formamido group) that may obscure splitting patterns.

- X-ray crystallography : Obtain definitive confirmation of stereoelectronic effects and bond angles.

- DFT calculations : Compare experimental IR/Raman spectra with theoretical models to identify discrepancies arising from crystal packing vs. solution-phase behavior .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodology :

- Stepwise monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., diphenylheptanone precursors).

- Catalyst screening : Test Pd/C, Ni, or enzymatic catalysts for amidation steps to minimize side reactions.

- Solvent optimization : Compare polar aprotic solvents (DMF, THF) for amide coupling vs. non-polar solvents for ketone stabilization (as in analogous furanone syntheses) .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility or aggregation behavior.

- Docking studies : Explore potential binding motifs with biological targets (e.g., enzymes or receptors) for hypothesis-driven bioactivity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。